molecular formula C19H28N4O5S B14190061 Glycyl-L-methionyl-L-phenylalanyl-L-alanine CAS No. 918661-98-0

Glycyl-L-methionyl-L-phenylalanyl-L-alanine

Cat. No.: B14190061
CAS No.: 918661-98-0
M. Wt: 424.5 g/mol
InChI Key: WBKHXOLJFZHMQP-QEJZJMRPSA-N
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Description

Glycyl-L-methionyl-L-phenylalanyl-L-alanine is a tetrapeptide composed of the amino acids glycine, methionine, phenylalanine, and alanine. Peptides like this one play crucial roles in various biological processes and have significant applications in medicine, biochemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-methionyl-L-phenylalanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.

    Deprotection of the amino group: of the growing peptide chain to allow for the next amino acid addition.

    Cleavage from the resin: and final deprotection to obtain the free peptide.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can handle large-scale synthesis with high efficiency and reproducibility. The process involves similar steps as described above but on a larger scale and with more rigorous purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-methionyl-L-phenylalanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: Methionine residues are susceptible to oxidation, forming methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Coupling reagents like HBTU or DIC in the presence of a base like DIPEA.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Restoration of methionine from methionine sulfoxide.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Glycyl-L-methionyl-L-phenylalanyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of Glycyl-L-methionyl-L-phenylalanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, cellular communication, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-methionine: A dipeptide with similar oxidation properties.

    L-phenylalanyl-L-alanine: Another dipeptide with different structural and functional properties.

    Met-Arg-Phe-Ala: A tetrapeptide with a different sequence but similar applications in research.

Uniqueness

Glycyl-L-methionyl-L-phenylalanyl-L-alanine is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its combination of amino acids allows for unique interactions and applications that differ from other peptides.

Properties

CAS No.

918661-98-0

Molecular Formula

C19H28N4O5S

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C19H28N4O5S/c1-12(19(27)28)21-18(26)15(10-13-6-4-3-5-7-13)23-17(25)14(8-9-29-2)22-16(24)11-20/h3-7,12,14-15H,8-11,20H2,1-2H3,(H,21,26)(H,22,24)(H,23,25)(H,27,28)/t12-,14-,15-/m0/s1

InChI Key

WBKHXOLJFZHMQP-QEJZJMRPSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCSC)NC(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)NC(=O)CN

Origin of Product

United States

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